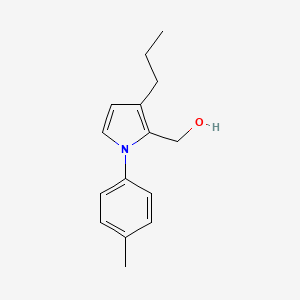
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a propyl group at the third position, a p-tolyl group at the first position, and a hydroxymethyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of p-tolylhydrazine with 3-propyl-2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form the pyrrole ring. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reduction step, while automated systems can ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: The major products include (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)aldehyde and (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)carboxylic acid.
Reduction: The major product is (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methane.
Substitution: Products include nitrated, sulfonated, and halogenated derivatives of the original compound.
Scientific Research Applications
(3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-propyl-1-phenyl-1H-pyrrol-2-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(3-propyl-1-(m-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
(3-propyl-1-(o-tolyl)-1H-pyrrol-2-yl)methanol: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in (3-propyl-1-(p-tolyl)-1H-pyrrol-2-yl)methanol imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents on the aromatic ring.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
[1-(4-methylphenyl)-3-propylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C15H19NO/c1-3-4-13-9-10-16(15(13)11-17)14-7-5-12(2)6-8-14/h5-10,17H,3-4,11H2,1-2H3 |
InChI Key |
YYUCILKXOZFQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C=C1)C2=CC=C(C=C2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


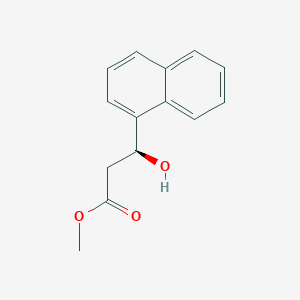
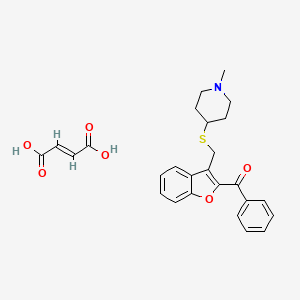

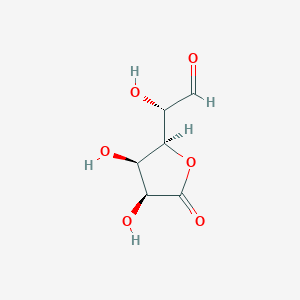
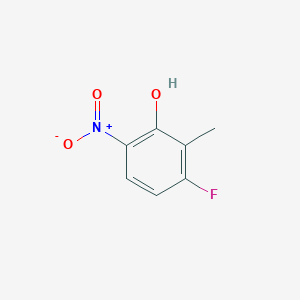
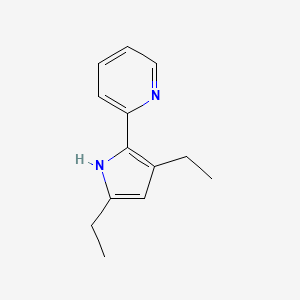
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

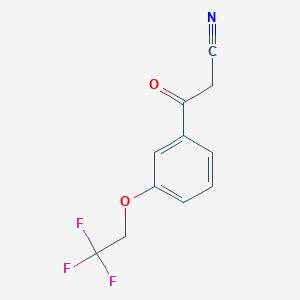
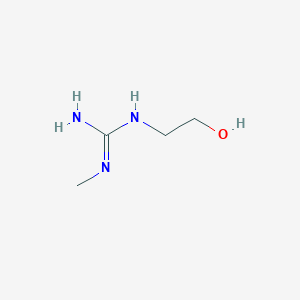
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
